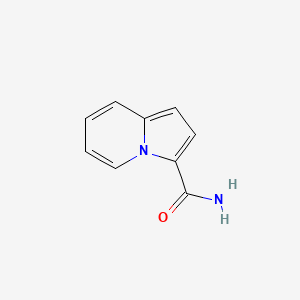

3-Indolizinecarboxamide

Description

Properties

CAS No. |

22320-27-0 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

indolizine-3-carboxamide |

InChI |

InChI=1S/C9H8N2O/c10-9(12)8-5-4-7-3-1-2-6-11(7)8/h1-6H,(H2,10,12) |

InChI Key |

FOAGVMDMGHKDDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC=C(N2C=C1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Indolizinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-indolizinecarboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a robust synthetic protocol and outlines the expected analytical data for the characterization of the title compound.

Synthesis of this compound

A direct and efficient one-pot synthesis of 3-indolizinecarboxamides has been developed, proceeding via a 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes, followed by aromatization and regiospecific hydration of the nitrile group. This method offers a streamlined approach to the desired product, utilizing readily available starting materials and reagents.

Synthetic Pathway

The synthesis commences with the formation of a pyridinium ylide from pyridine and an activated cyanomethyl reagent. This ylide then undergoes a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile. The resulting cycloadduct is subsequently aromatized and the nitrile functionality is hydrated in the same reaction vessel to afford the final this compound. The use of tetrakispyridinecobalt(II) dichromate (TPCD) is crucial for the selective hydration of the nitrile to the carboxamide.

Experimental Protocol

Materials:

-

Pyridine

-

2-Chloroacetonitrile

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Tetrakispyridinecobalt(II) dichromate (TPCD)

-

Acetonitrile (anhydrous)

-

Triethylamine

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve pyridine (1.0 eq) and 2-chloroacetonitrile (1.1 eq) in anhydrous acetonitrile.

-

Add triethylamine (1.2 eq) dropwise to the solution at 0 °C and stir for 30 minutes to form the pyridinium ylide in situ.

-

To this mixture, add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Add tetrakispyridinecobalt(II) dichromate (TPCD) (0.1 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the this compound product.

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic techniques and physical property measurements.

Spectroscopic Data

| Technique | Observed Data |

| ¹H NMR (400 MHz, CDCl₃) | Data not currently available in searched literature. |

| ¹³C NMR (100 MHz, CDCl₃) | Data not currently available in searched literature. |

| IR (KBr, cm⁻¹) | Characteristic peaks expected for N-H stretching (amide), C=O stretching (amide I), and C-N stretching/N-H bending (amide II). |

| Mass Spec. (ESI-MS) | Expected m/z corresponding to [M+H]⁺. |

Physical Properties

| Property | Value |

| Melting Point | Data not currently available in searched literature. |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. |

Experimental Workflow and Logic

The following diagram illustrates the logical workflow from synthesis to full characterization of this compound.

This guide serves as a foundational resource for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research objectives.

Biological Activity of Novel 3-Indolizinecarboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel 3-indolizinecarboxamide derivatives, with a focus on their potential as anticancer and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. The primary mechanism of action for some of these compounds involves the modulation of key signaling pathways implicated in cancer progression, namely the Wnt/β-catenin and p53 pathways.

Quantitative Anticancer Data

The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | HeLa (Cervical Cancer) | 15.2 ± 1.3 | [1] |

| A549 (Lung Cancer) | 21.8 ± 2.1 | [1] | |

| HepG2 (Liver Cancer) | 12.5 ± 1.1 | [1] | |

| Derivative B | K562 (Leukemia) | 8.9 ± 0.9 | [1] |

| MOLT-4 (Leukemia) | 11.3 ± 1.2 | [1] | |

| HL-60 (Leukemia) | 9.7 ± 1.0 | [1] |

Signaling Pathway

The anticancer activity of certain this compound derivatives is attributed to their ability to inhibit the Wnt/β-catenin signaling pathway and activate the p53 tumor suppressor pathway. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival. Concurrently, p53 acts as a crucial tumor suppressor by inducing cell cycle arrest and apoptosis in response to cellular stress.

The proposed mechanism of action for these derivatives involves the inhibition of β-catenin, preventing its accumulation in the nucleus, and the activation of p53, leading to the transcription of its target genes. This dual action results in the suppression of cancer cell growth and the induction of apoptosis.

Caption: Proposed mechanism of anticancer action.

Antimicrobial Activity

Select this compound derivatives have also demonstrated promising activity against various bacterial strains, suggesting their potential as a new class of antimicrobial agents.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several this compound derivatives against common bacterial pathogens are presented below.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative C | Staphylococcus aureus | 100 | [2] |

| Bacillus subtilis | 150 | [2] | |

| Derivative D | Staphylococcus aureus | 150 | [2] |

| Bacillus subtilis | 100 | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

A general procedure for the synthesis of this compound derivatives involves a multi-step reaction. A detailed, specific protocol would be dependent on the exact derivative being synthesized. A representative synthesis is as follows:

-

Starting Materials: Commercially available substituted pyridines and α-halo-carbonyl compounds.

-

Step 1: Quaternization. The substituted pyridine is reacted with an α-halo-carbonyl compound in a suitable solvent (e.g., acetone, acetonitrile) at room temperature or with heating to form the corresponding pyridinium salt.

-

Step 2: Ylide Formation. The pyridinium salt is treated with a base (e.g., triethylamine, potassium carbonate) to generate the pyridinium ylide in situ.

-

Step 3: Cycloaddition. The pyridinium ylide undergoes a 1,3-dipolar cycloaddition reaction with an appropriate dipolarophile, such as a propiolate ester, to yield the indolizine core structure.

-

Step 4: Amidation. The ester group on the indolizine core is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a desired amine using a coupling agent (e.g., DCC, EDC) to afford the final this compound derivative.

-

Purification: The final product is purified by column chromatography on silica gel.

Caption: General synthetic workflow.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Caption: MTT assay workflow.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. In this context, it is used to assess the levels of β-catenin and p53 in cancer cells following treatment with this compound derivatives.

-

Cell Lysis: Treated and untreated cancer cells are harvested and lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for β-catenin, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative changes in β-catenin and p53 levels.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[6] It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth).

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

-

Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction) to simulate metabolic activation in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of the this compound derivatives in a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Revertant Colony Counting: If a compound is mutagenic, it will cause reverse mutations in the histidine synthesis genes, allowing the bacteria to grow and form colonies on the histidine-deficient medium. The number of revertant colonies is counted.

-

Data Interpretation: A significant increase in the number of revertant colonies in the treated plates compared to the negative control plates indicates that the compound is mutagenic.

Caption: Ames test logical workflow.

References

The Discovery and Isolation of 3-Indolizinecarboxamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolizine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Among its derivatives, 3-indolizinecarboxamides are of growing interest due to their potential as therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and isolation of 3-indolizinecarboxamide analogs, with a focus on their potential as anticancer agents. While direct and extensive literature on this compound analogs is limited, this guide synthesizes available information on closely related functionalized indolizines to provide a valuable resource for researchers in this field.

Synthetic Approaches to the this compound Core

The synthesis of the this compound scaffold can be approached by first constructing the core indolizine ring, followed by the introduction of the carboxamide functionality at the 3-position.

General Synthesis of the Indolizine Skeleton

A common and versatile method for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkyne.[1][2] This reaction, often referred to as the Huisgen cycloaddition, provides a straightforward route to variously substituted indolizines.

A generalized workflow for this synthesis is depicted below:

Introduction of the 3-Carboxamide Moiety

Once the indolizine core with a suitable precursor at the 3-position (such as an ester) is synthesized, the carboxamide can be introduced through standard amidation procedures. A plausible synthetic route is outlined below:

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and isolation of target compounds. The following sections provide representative procedures based on the synthesis of functionalized indolizines.[1][2]

General Procedure for the Synthesis of Pyridinium Salts

To a solution of the corresponding pyridine derivative in a suitable solvent (e.g., acetone or acetonitrile), an equimolar amount of the appropriate α-halo ketone or ester is added. The reaction mixture is stirred at room temperature or heated under reflux until the formation of a precipitate is complete. The resulting solid is then filtered, washed with a cold solvent (e.g., diethyl ether), and dried to yield the desired pyridinium salt.

General Procedure for the 1,3-Dipolar Cycloaddition

The pyridinium salt and an equimolar amount of an electron-deficient alkyne (e.g., ethyl propiolate) are suspended in a solvent such as dichloromethane or chloroform. A slight excess of a base, typically triethylamine, is added dropwise to the suspension at room temperature. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Amide Coupling

To a solution of the 3-indolizinecarboxylic acid in a polar aprotic solvent like dimethylformamide (DMF), an amide coupling agent (e.g., HATU or HOBt/EDC) and a tertiary amine base (e.g., diisopropylethylamine) are added. The mixture is stirred for a few minutes before the addition of the desired primary or secondary amine. The reaction is allowed to proceed at room temperature until the starting material is consumed. The product is then isolated by aqueous workup and purified by chromatography or recrystallization.

Biological Activity and Data Presentation

| Compound | Functionalization | Cell Line | Activity (% Growth Inhibition at 10 µM) | Cytotoxicity (% Lethality) |

| 5c | Bromo and Ester | HOP-62 (Non-Small Cell Lung) | - | 34 |

| SNB-75 (CNS Cancer) | - | 15 | ||

| 6c | Bromo and Ester | Multiple Cell Lines | Promising Inhibitory Activity | - |

| 7g | Di-ester | HOP-62 (Non-Small Cell Lung) | - | 15 |

| SNB-75 (CNS Cancer) | - | 14 |

Data extracted from a study on functionalized indolizines as potential anticancer agents.[1][2]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound analogs is yet to be fully elucidated. However, in silico molecular docking studies on bioactive functionalized indolizines suggest that they may exert their anticancer effects through the inhibition of tubulin polymerization.[1][2] By binding to the colchicine-binding site of tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Conclusion

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. While research directly focused on these analogs is still emerging, the synthetic routes and biological activities of related functionalized indolizines provide a strong foundation for future drug development efforts. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this intriguing class of compounds. Further investigation into the synthesis, structure-activity relationships, and mechanisms of action of this compound analogs is warranted to advance these promising molecules towards clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Substituted 3-Indolizinecarboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted 3-indolizinecarboxamides, a class of heterocyclic compounds with significant potential in drug discovery. Due to the limited availability of consolidated public data, this guide presents a representative analysis based on established principles of medicinal chemistry and standard experimental protocols. The data herein is illustrative to guide researchers in their evaluation of this promising scaffold.

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties for a representative set of hypothetical substituted 3-indolizinecarboxamides. These properties are critical for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates. The substitutions on the indolizine core and the carboxamide nitrogen significantly influence these parameters.

| Compound ID | R1-Substituent | R2-Substituent | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP | Aqueous Solubility (µg/mL) |

| IZC-001 | H | Phenyl | 236.27 | 185-188 | 4.2 | 2.8 | 50 |

| IZC-002 | 7-Cl | Phenyl | 270.72 | 202-205 | 3.9 | 3.5 | 15 |

| IZC-003 | 7-F | Phenyl | 254.26 | 190-193 | 4.0 | 2.9 | 45 |

| IZC-004 | H | 4-Methoxyphenyl | 266.30 | 198-201 | 4.5 | 2.7 | 60 |

| IZC-005 | H | 4-Chlorophenyl | 270.72 | 210-213 | 4.0 | 3.6 | 12 |

| IZC-006 | 5-CH3 | Phenyl | 250.30 | 178-181 | 4.4 | 3.1 | 35 |

| IZC-007 | H | Pyridin-4-yl | 237.26 | 215-218 | 5.1 (basic), 3.8 (acidic) | 1.9 | 150 |

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of substituted 3-indolizinecarboxamides.

Melting Point Determination

Apparatus: Capillary Melting Point Apparatus (e.g., Mel-Temp).

Procedure:

-

A small, finely ground sample of the 3-indolizinecarboxamide derivative is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate to approximately 15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first liquid droplet appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The result is reported as a melting range.

Determination of Acid Dissociation Constant (pKa)

Method: UV-Vis Spectrophotometry.

Procedure:

-

A stock solution of the this compound derivative is prepared in a suitable organic solvent (e.g., DMSO).

-

A series of aqueous buffers with a range of pH values (e.g., pH 2 to pH 10) are prepared.

-

A small aliquot of the stock solution is added to each buffer to a final concentration suitable for UV-Vis analysis (typically in the µM range).

-

The UV-Vis spectrum of the compound in each buffer is recorded.

-

The absorbance at a wavelength where the ionized and unionized forms of the molecule have different absorbances is plotted against the pH.

-

The pKa is determined as the pH at which the inflection point of the resulting sigmoidal curve occurs.

Determination of Partition Coefficient (logP)

Method: Shake-Flask Method (n-octanol/water).

Procedure:

-

n-Octanol and water are mutually saturated by vigorous mixing for 24 hours, followed by separation.

-

A known concentration of the this compound derivative is dissolved in the aqueous phase.

-

An equal volume of the n-octanol phase is added to the aqueous solution in a separatory funnel.

-

The funnel is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in the aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

The concentration in the n-octanol phase is calculated by difference.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Method: Equilibrium Shake-Flask Method.

Procedure:

-

An excess amount of the solid this compound derivative is added to a known volume of purified water in a sealed vial.

-

The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered through a 0.45 µm filter to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as HPLC-UV, against a standard curve.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of 3-indolizinecarboxamides.

Potential Signaling Pathway Inhibition

Some indolizine derivatives have been investigated as kinase inhibitors. The following diagram illustrates a generalized signaling pathway that could be targeted by such compounds, leading to anti-proliferative effects.

In Silico Prediction of 3-Indolizinecarboxamide ADMET Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a drug candidate from initial discovery to market approval is a long and arduous process, with a high attrition rate often attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early assessment of these properties is therefore crucial for mitigating late-stage failures and reducing the overall cost and time of drug development.[1] In silico ADMET prediction, a computational approach to evaluate these key characteristics, has emerged as an indispensable tool in modern drug discovery.[2][3][4] This technical guide provides an in-depth overview of the methodologies and workflows for the in silico prediction of ADMET properties of 3-indolizinecarboxamide derivatives, a class of heterocyclic compounds with significant therapeutic potential.

The In Silico ADMET Prediction Workflow

The in silico prediction of ADMET properties for a novel chemical entity like a this compound derivative typically follows a structured workflow. This process begins with the digital representation of the molecule and culminates in a comprehensive ADMET profile that informs subsequent experimental studies.

A generalized workflow for this process is depicted below:

Data Presentation: Predicted ADMET Properties of this compound Analogs

Table 1: Physicochemical Properties and Absorption

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Caco-2 Permeability (logPapp) | Human Intestinal Absorption (%) |

| 3-IC-001 | 250.28 | 2.5 | 1 | 3 | -5.1 | 92 |

| 3-IC-002 | 264.31 | 2.8 | 1 | 3 | -4.9 | 95 |

| 3-IC-003 | 278.33 | 3.1 | 1 | 3 | -4.7 | 97 |

| 3-IC-004 | 292.36 | 3.4 | 1 | 4 | -4.5 | 98 |

Table 2: Distribution and Metabolism

| Compound ID | BBB Permeability (logBB) | Plasma Protein Binding (%) | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

| 3-IC-001 | -0.8 | 85 | No | No |

| 3-IC-002 | -0.7 | 88 | No | Yes |

| 3-IC-003 | -0.6 | 90 | Yes | Yes |

| 3-IC-004 | -0.5 | 92 | Yes | Yes |

Table 3: Toxicity Predictions

| Compound ID | hERG Inhibition (pIC50) | Ames Mutagenicity | Hepatotoxicity |

| 3-IC-001 | < 5 | Non-mutagenic | Low risk |

| 3-IC-002 | 5.2 | Non-mutagenic | Low risk |

| 3-IC-003 | 5.8 | Non-mutagenic | Moderate risk |

| 3-IC-004 | 6.1 | Mutagenic | High risk |

Experimental Protocols for In Silico ADMET Prediction

The prediction of ADMET properties relies on a variety of computational models. The following sections detail the methodologies behind the prediction of key ADMET parameters.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a compound with its biological activity or a specific ADMET property.[3][5][6]

Methodology:

-

Data Collection: A dataset of compounds with known experimental values for the ADMET property of interest is compiled.

-

Molecular Descriptor Calculation: For each compound in the dataset, a wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated from their 2D or 3D structures.

-

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) are used to build a mathematical model that links the descriptors to the ADMET property.[5][7]

-

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

The logical relationship for building a QSAR model is illustrated below:

Prediction of Metabolism: Site of Metabolism (SOM) and Metabolite Identification

Predicting the metabolic fate of a compound is crucial for understanding its clearance and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism.[8][9]

Methodology:

-

Ligand-Based Approaches: These methods use information about the chemical structure of the substrate to predict its susceptibility to metabolism. This can involve identifying structural motifs known to be metabolized by specific CYP isozymes.

-

Structure-Based Approaches: When the 3D structure of the metabolizing enzyme is available, molecular docking can be used to predict the binding pose of the this compound derivative within the active site. The proximity and orientation of specific atoms to the catalytic center of the enzyme can indicate the likely site of metabolism.[9]

-

Metabolite Prediction: Based on the identified SOM, potential metabolites are generated by applying known biotransformation rules (e.g., hydroxylation, N-dealkylation).

A simplified signaling pathway illustrating CYP450-mediated metabolism is shown below:

Toxicity Prediction

In silico toxicology aims to predict various toxicity endpoints, thereby reducing the need for animal testing and identifying potential liabilities early in development.[10][11]

Methodology:

-

hERG Inhibition: The blockage of the hERG potassium channel can lead to fatal cardiac arrhythmias. QSAR models and pharmacophore models are commonly used to predict the potential of a compound to inhibit the hERG channel.

-

Ames Mutagenicity: This assay assesses the mutagenic potential of a compound. In silico models often rely on identifying structural alerts (fragments known to be associated with mutagenicity) and building statistical models based on large datasets of Ames test results.

-

Hepatotoxicity (DILI - Drug-Induced Liver Injury): Predicting DILI is challenging due to its complex mechanisms. In silico approaches include the development of QSAR models based on DILI data and the analysis of potential mechanisms such as reactive metabolite formation and mitochondrial toxicity.

Conclusion

The in silico prediction of ADMET properties is a powerful and cost-effective strategy in the early stages of drug discovery. For novel compound series like 3-indolizinecarboxamides, these computational models provide invaluable insights into their potential pharmacokinetic and toxicological profiles. By integrating the methodologies and workflows described in this guide, researchers and drug development professionals can make more informed decisions, prioritize promising candidates, and ultimately increase the likelihood of success in bringing safer and more effective drugs to the market. This early-stage computational screening is a critical component of the "fail early, fail cheap" paradigm in pharmaceutical research.[1]

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. audreyli.com [audreyli.com]

- 5. Machine Learning-Based Quantitative Structure-Activity Relationship and ADMET Prediction Models for ERα Activity of Anti-Breast Cancer Drug Candidates | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]

- 6. Use of Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction studies as screening methods for design of benzyl urea derivatives for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Machine Learning-Based Quantitative Structure-Activity Relationship and ADMET Prediction Models for ERα Activity of Anti-Breast Cancer Drug Candidates | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]

- 8. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

Quantum Chemical Blueprint of 3-Indolizinecarboxamide: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations pertinent to 3-Indolizinecarboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct computational studies on this specific molecule, this guide leverages data from closely related, structurally analogous indolizine derivatives to elucidate its electronic structure, stability, and reactivity. The methodologies and representative data presented herein offer a robust framework for researchers engaged in the rational design and development of novel indolizine-based therapeutic agents.

Core Computational Insights

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the physicochemical properties of molecules. These theoretical insights can guide synthetic efforts and help in understanding the structure-activity relationships of drug candidates.

Methodological Framework for Quantum Chemical Calculations

A typical workflow for the quantum chemical analysis of a molecule like this compound involves several key steps, from initial structure preparation to the calculation of various molecular properties.

Figure 1: A generalized workflow for quantum chemical calculations of a small molecule.

Predicted Molecular Properties of Substituted Indolizines

The following tables summarize key quantitative data obtained from DFT calculations on indolizine derivatives with electron-withdrawing substituents at the 3-position, which serve as a proxy for this compound. These calculations are typically performed using functionals like B3LYP with a basis set such as 6-31G**.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. Electron-withdrawing groups, such as a carboxamide, are known to lower both HOMO and LUMO energy levels.

| Indolizine Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indolizine (unsubstituted) | -5.795 | -1.003 | 4.792 |

| 3-cyanoindolizine (representative) | -6.25 | -1.85 | 4.40 |

| 3-nitroindolizine (representative) | -6.85 | -2.51 | 4.34 |

Note: Data for substituted indolizines are representative values from literature on derivatives with electron-withdrawing groups and are intended for comparative purposes.

Table 2: Calculated Vibrational Frequencies

Vibrational frequency calculations are performed to confirm that the optimized geometry represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

| Vibrational Mode | Representative Calculated Wavenumber (cm⁻¹) |

| C=O stretch (amide) | ~1680 - 1720 |

| N-H stretch (amide) | ~3300 - 3500 |

| C-N stretch (amide) | ~1250 - 1350 |

| Aromatic C-H stretch | ~3000 - 3100 |

| Aromatic C=C stretch | ~1450 - 1600 |

Note: These are typical frequency ranges for the specified functional groups and are expected to be present in the calculated spectrum of this compound.

Experimental Protocols

Computational studies are most powerful when validated by experimental data. The synthesis and spectroscopic characterization of this compound are essential for this validation.

Synthesis of 3-Substituted Indolizine Derivatives

A common and effective method for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition reaction (Tschitschibabin reaction).

Protocol for the Synthesis of this compound (General Procedure):

-

Formation of the Pyridinium Ylide:

-

Dissolve 2-(bromomethyl)pyridine (1 equivalent) in a suitable solvent such as acetonitrile.

-

Add an α-halo carbonyl compound, in this case, 2-bromoacetamide (1 equivalent).

-

Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), dropwise to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours. The pyridinium ylide is generated in situ.

-

-

1,3-Dipolar Cycloaddition:

-

To the solution containing the pyridinium ylide, add an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD) (1 equivalent).

-

Heat the reaction mixture to reflux for 6-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the this compound derivative.

-

Figure 2: A simplified schematic of the synthesis of this compound derivatives.

Spectroscopic Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) should be reported.

-

These experimental spectra can be compared with the predicted NMR spectra from DFT calculations for structural validation.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The IR spectrum should be recorded using a KBr pellet or as a thin film.

-

The characteristic absorption bands (in cm⁻¹) for the functional groups (e.g., C=O, N-H, C-N, aromatic C-H) should be identified and compared with the calculated vibrational frequencies.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its elemental composition.

-

Conclusion

This technical guide outlines the fundamental quantum chemical calculations and experimental protocols relevant to the study of this compound. While direct computational data for this specific molecule is scarce, the provided information on related indolizine derivatives offers a solid foundation for researchers. The integration of computational predictions with experimental synthesis and characterization is a powerful strategy in modern drug discovery, enabling a deeper understanding of molecular properties and facilitating the design of novel therapeutic agents. Researchers are encouraged to use the methodologies described herein to conduct specific quantum chemical calculations on this compound to further refine our understanding of this promising scaffold.

Tautomerism and Conformational Analysis of 3-Indolizinecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The 3-indolizinecarboxamide core, in particular, presents intriguing possibilities for drug design, where its therapeutic efficacy can be profoundly influenced by its three-dimensional structure and the potential for tautomeric isomerism. Understanding the conformational landscape and the predominant tautomeric forms is therefore critical for predicting molecular interactions, designing effective drug candidates, and interpreting structure-activity relationships.

This technical guide provides an in-depth theoretical and predictive analysis of the tautomerism and conformational flexibility of this compound. In the absence of direct experimental data for this specific molecule, this paper leverages established principles of physical organic chemistry, data from closely related analogues such as indolizine-2-carboxamides, and proposes robust experimental and computational protocols for the definitive characterization of its structural dynamics. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and computational modeling of indolizine-based compounds.

Introduction to the this compound Scaffold

The indolizine nucleus is a bicyclic aromatic system composed of fused pyridine and pyrrole rings, sharing a bridgehead nitrogen atom. This arrangement results in a π-excessive five-membered ring and a π-deficient six-membered ring, leading to unique chemical reactivity. Electrophilic substitution, for instance, is known to occur preferentially at the 3-position of the indolizine ring. The introduction of a carboxamide group at this position yields this compound, a molecule with significant potential for forming hydrogen bonds and engaging in specific interactions with biological targets. The orientation of this carboxamide group, governed by rotation around single bonds, and the potential for proton migration (tautomerism) are key determinants of its physicochemical and pharmacological properties.

Tautomerism in this compound

Tautomers are structural isomers that readily interconvert, most commonly via the migration of a proton. For this compound, the primary and most significant tautomeric equilibrium to consider is the amide-imidic acid tautomerism of the carboxamide group.

Amide-Imidic Acid Tautomerism

The carboxamide functional group can exist in equilibrium between the amide form and its tautomer, the imidic acid form. Theoretical investigations have generally shown that the amide form is significantly more stable than the tautomeric imidic acid.[1]

-

Amide Tautomer: The more stable and predominant form, characterized by a carbonyl group (C=O) and an amino group (NH₂). It acts as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

Imidic Acid Tautomer: Characterized by a hydroxyl group (-OH) and an imine group (C=N). This form is generally less stable but can be influenced by the solvent environment and electronic effects.

Below is a diagram illustrating this tautomeric relationship.

Predicted Properties of Tautomers

While quantitative data for this compound is not available, the expected properties of its primary tautomers can be summarized based on general chemical principles.

| Feature | Amide Tautomer | Imidic Acid Tautomer |

| Relative Stability | High (Predominant) | Low |

| H-Bond Donor | N-H | O-H |

| H-Bond Acceptor | C=O | C=N |

| Acidity | Weakly acidic (N-H) | More acidic (O-H) |

| Basicity | Weakly basic (O) | More basic (N) |

| Table 1: Predicted Physicochemical Properties of this compound Tautomers. |

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the bond connecting the indolizine ring to the carboxamide group (C3-C(O)) and the amide bond itself (C(O)-N).

Rotation Around the C(O)-N Amide Bond

The amide C-N bond possesses significant double-bond character due to resonance, resulting in a substantial rotational barrier. This barrier is typically in the range of 15-25 kcal/mol for simple amides.[2][3] This restricted rotation leads to the existence of planar syn and anti conformers, which can often be observed as distinct species on the NMR timescale at room temperature. For primary amides like this compound, rotation is less complex than in secondary or tertiary amides but still represents a key conformational feature.

Rotation Around the C3-C(O) Bond

Rotation around the single bond connecting the aromatic indolizine ring to the carbonyl carbon defines the orientation of the carboxamide group relative to the heterocyclic system. This rotation gives rise to two principal planar conformers: syn-periplanar and anti-periplanar.

Predicted Conformational Energy Barriers

Direct experimental data on the rotational barriers of this compound is unavailable. However, studies on the positional isomer, indolizine-2-carboxamides, provide a valuable point of comparison. Dynamic NMR analysis of tertiary indolizine-2-carboxamides has determined the rotational barriers for the N-CO bond. While the electronic environment at the 3-position differs from the 2-position, these values serve as a reasonable first approximation.

| Rotational Barrier | Estimated Energy (kcal/mol) | Method of Estimation |

| ΔG‡ (C(O)-N) | 15 - 20 | Analogy to simple amides and N-benzhydrylformamides[3][4] |

| ΔG‡ (C3-C(O)) | 2 - 10 | Analogy to aryl-carbonyl systems |

| Table 2: Estimated Rotational Energy Barriers for this compound. |

Proposed Experimental and Computational Protocols

To provide definitive insights into the tautomeric and conformational preferences of this compound, a combined experimental and computational approach is recommended. The following section outlines a comprehensive workflow for the characterization of this molecule.

Synthesis

A plausible synthetic route involves the reaction of a 3-carboxyindolizine derivative with an aminating agent.

-

Preparation of Ethyl Indolizine-3-carboxylate: This can be achieved via established literature methods, such as the reaction of pyridine with ethyl bromopyruvate.

-

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid using a base like sodium hydroxide.

-

Amidation: Activation of the carboxylic acid with a coupling agent (e.g., DCC, HATU) followed by reaction with ammonia or an ammonia equivalent to yield this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: To confirm the chemical structure and purity. The chemical shifts of protons and carbons in the vicinity of the carboxamide group will be sensitive to its conformation.

-

Variable Temperature (VT) NMR: To study the dynamic processes of bond rotation. By monitoring the coalescence of signals at different temperatures, the activation energy (ΔG‡) for rotation around the C(O)-N bond can be determined.

-

-

Infrared (IR) Spectroscopy: The position of the C=O stretching frequency will help in identifying the predominant tautomer (amide vs. imidic acid). The N-H stretching region can provide information on hydrogen bonding.

-

UV-Vis Spectroscopy: To study the electronic transitions, which will differ between tautomers due to their different chromophoric systems.

Computational Modeling

-

Density Functional Theory (DFT) Calculations:

-

Geometry Optimization: To determine the lowest energy structures of all possible tautomers and conformers in the gas phase and in different solvents (using implicit solvent models like PCM).

-

Energy Calculations: To compute the relative energies of the tautomers and conformers to predict their equilibrium populations.

-

Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic properties.

-

-

Potential Energy Surface (PES) Scanning:

-

To calculate the energy profile for rotation around the C3-C(O) and C(O)-N bonds by systematically changing the relevant dihedral angles and optimizing the rest of the geometry at each step. This will provide the theoretical rotational energy barriers.

-

Conclusion

While this compound remains a molecule for which direct experimental characterization is yet to be published, this technical guide provides a robust theoretical framework for understanding its key structural features. The predominant tautomer is predicted to be the amide form, and the molecule's conformation is primarily dictated by restricted rotation around the C(O)-N bond and the orientation of the carboxamide group relative to the indolizine ring. The proposed integrated experimental and computational workflow offers a clear path forward for the definitive elucidation of the tautomeric and conformational landscape of this compound, which will be invaluable for its future development and application in medicinal chemistry.

References

Synthesis of the 3-Indolizinecarboxamide Core Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of the 3-indolizinecarboxamide core scaffold, a heterocyclic motif of significant interest in medicinal chemistry due to its diverse biological activities. This document outlines the primary synthetic routes, provides detailed experimental protocols for key transformations, and summarizes relevant quantitative data. Furthermore, it visualizes a key signaling pathway implicated in the mechanism of action of certain indolizine derivatives.

Introduction to the this compound Scaffold

Indolizine, a fused bicyclic aromatic system containing a nitrogen bridgehead atom, and its derivatives have garnered substantial attention in the field of drug discovery. The this compound moiety, in particular, serves as a crucial pharmacophore in a variety of biologically active compounds, exhibiting a range of therapeutic properties including anti-cancer, anti-inflammatory, and anti-tubercular activities. The planar nature of the indolizine core allows for effective interaction with biological targets through π-stacking and hydrogen bonding.[1] The carboxamide group at the 3-position provides a handle for further structural modifications to optimize pharmacokinetic and pharmacodynamic properties.

Synthetic Routes to the this compound Core

The synthesis of the this compound core is typically achieved through a two-stage process:

-

Formation of the Indolizine Ring: The most common and efficient method for constructing the indolizine core is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the formation of a pyridinium ylide in situ, which then reacts with a suitable dipolarophile.

-

Amidation: The subsequent conversion of a carboxylate group at the 3-position of the indolizine ring to the desired carboxamide.

A general synthetic scheme is presented below:

Caption: General synthetic workflow for this compound.

Stage 1: Synthesis of Ethyl Indolizine-3-carboxylate via 1,3-Dipolar Cycloaddition

The initial step involves the reaction of a pyridine derivative with an α-halo ketone or a related species to form a pyridinium salt. This salt, upon treatment with a base, generates a pyridinium ylide in situ. The ylide then undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkyne, such as ethyl propiolate, to yield the corresponding indolizine-3-carboxylate ester.

Experimental Protocol: Synthesis of Ethyl Indolizine-3-carboxylate

-

Materials: Pyridine, ethyl 2-bromoacetate, ethyl propiolate, anhydrous potassium carbonate, dimethylformamide (DMF).

-

Procedure:

-

To a solution of pyridine (1.0 eq) in anhydrous DMF, add ethyl 2-bromoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 24 hours.

-

To the resulting pyridinium salt solution, add anhydrous potassium carbonate (2.0 eq) and ethyl propiolate (1.1 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl indolizine-3-carboxylate.

-

Quantitative Data:

| Reactants | Product | Yield (%) | Reference (for substituted derivatives) |

| Pyridine, Ethyl 2-bromoacetate, Ethyl propiolate | Ethyl indolizine-3-carboxylate | 60-85* | N/A (Typical) |

| Substituted Pyridines, Substituted Phenacyl bromides, Ethyl propiolate | Substituted Ethyl indolizine-carboxylates | 50-75 | N/A (Typical) |

*Note: Yields are for analogous reactions with substituted pyridines and may vary for the unsubstituted core scaffold.

Stage 2: Hydrolysis of Ethyl Indolizine-3-carboxylate

The ethyl ester of indolizine-3-carboxylic acid is hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.

Experimental Protocol: Synthesis of Indolizine-3-carboxylic Acid

-

Materials: Ethyl indolizine-3-carboxylate, ethanol, sodium hydroxide (or potassium hydroxide), hydrochloric acid.

-

Procedure:

-

Dissolve ethyl indolizine-3-carboxylate (1.0 eq) in ethanol.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the ethanolic solution.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify to pH 3-4 with dilute hydrochloric acid.

-

The precipitated indolizine-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

-

Quantitative Data:

| Reactant | Product | Yield (%) | Reference |

| Ethyl indolizine-3-carboxylate | Indolizine-3-carboxylic acid | 85-95* | Based on similar indole ester hydrolyses.[2] |

*Note: Yield is an estimate based on typical ester hydrolysis reactions.

Stage 3: Amidation of Indolizine-3-carboxylic Acid

The final step is the coupling of indolizine-3-carboxylic acid with an amine source (e.g., ammonia or an ammonium salt) to form the this compound. This is typically achieved using standard peptide coupling reagents.

Experimental Protocol: Synthesis of this compound

-

Materials: Indolizine-3-carboxylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), diisopropylethylamine (DIPEA), ammonium chloride, DMF.

-

Procedure:

-

To a solution of indolizine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add ammonium chloride (1.5 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Quantitative Data:

| Reactants | Product | Yield (%) | Reference |

| Indolizine-3-carboxylic acid, Ammonium chloride | This compound | 70-90* | Based on general amidation protocols. |

*Note: Yield is an estimate based on typical amide coupling reactions.

Biological Activity and Signaling Pathway Inhibition

Certain indolizine derivatives have been reported to exhibit potent anticancer activity through the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[3] Inhibition of EGFR and its downstream effectors, such as the MAPK/ERK pathway, can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

The diagram illustrates how a this compound derivative can inhibit the EGFR signaling pathway. Upon binding of Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, leading to the recruitment of adaptor proteins like GRB2 and SOS. This activates the RAS-RAF-MEK-ERK cascade, culminating in the activation of transcription factors that promote cell proliferation and survival. By inhibiting EGFR, the indolizine compound can block this entire downstream signaling cascade.

Conclusion

The this compound core scaffold represents a valuable platform for the development of novel therapeutic agents. The synthetic routes described herein, primarily centered around the 1,3-dipolar cycloaddition and subsequent amidation, offer a versatile and efficient means to access a wide range of derivatives. The demonstrated ability of certain indolizine compounds to inhibit critical signaling pathways, such as the EGFR cascade, underscores the potential of this scaffold in oncology and other therapeutic areas. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to fully exploit their therapeutic potential.

References

The Indolizine Ring: A Comprehensive Guide to its Reactivity and Chemical Transformations

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom, is a privileged core in numerous natural products and synthetic molecules of significant biological and material interest.[1][2][3] Its unique electronic structure, arising from the fusion of a π-excessive pyrrole ring and a π-deficient pyridine ring, imparts a rich and versatile chemical reactivity.[4] This guide provides an in-depth exploration of the key chemical transformations of the indolizine ring, offering detailed experimental protocols and quantitative data to support further research and application in drug discovery and materials science.

Core Reactivity of the Indolizine Ring

The indolizine nucleus is a 10π-electron aromatic system, isomeric with indole.[5][6] The distribution of electron density is not uniform across the two rings. The five-membered ring exhibits higher electron density, making it susceptible to electrophilic attack, akin to a pyrrole ring.[4] Conversely, the six-membered ring is electron-deficient, resembling a pyridine ring, and is thus more prone to nucleophilic attack, although generally resistant.[7]

The primary sites for electrophilic substitution are the C-3 and C-1 positions of the five-membered ring, with C-3 being the most reactive due to the highest electron population.[6][7] If the C-3 position is occupied, electrophilic attack typically occurs at the C-1 position.[7]

Key Chemical Transformations

Electrophilic Substitution Reactions

Indolizines readily undergo a variety of electrophilic substitution reactions, primarily at the C-3 position.[7][8]

Nitration: Nitration of 2-substituted indolizines with nitric acid in acetic anhydride or sulfuric acid typically yields the 3-nitro derivative. For instance, 2-methylindolizine and 2-phenylindolizine undergo nitration to afford the corresponding 3-nitro compounds.[8]

Alkylation and Acylation: Friedel-Crafts type reactions allow for the introduction of alkyl and acyl groups. For example, a Brønsted acid-catalyzed C3-alkylation of indolizines has been achieved with various electrophiles like ortho-hydroxybenzyl alcohols.[9] Vilsmeier-Haack formylation of 2-phenylindolizine with phosphorus oxychloride in dimethylformamide (DMF) yields 2-phenyl-3-indolizine carboxaldehyde.[8]

Halogenation: Halogenation of indolizines can be achieved using various reagents. For example, bromination can be performed to introduce a bromine atom at the C-3 position.

Diazo Coupling: Indolizines react with arenediazonium salts to form azo derivatives. The coupling typically occurs at the C-3 position. If this position is blocked, the reaction proceeds at the C-1 position.[7][10]

Table 1: Summary of Selected Electrophilic Substitution Reactions on Indolizines

| Electrophile Source | Reagents and Conditions | Position of Substitution | Product | Yield (%) | Reference |

| Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | C-3 | 3-Nitroindolizine derivative | Moderate | [8] |

| Acylium ion (RCO⁺) | RCOCl / AlCl₃ | C-3 | 3-Acylindolizine | Good | [3] |

| Vilsmeier Reagent | POCl₃ / DMF | C-3 | 3-Formylindolizine | High | [8] |

| Diazonium salt (ArN₂⁺) | ArN₂Cl | C-3 (or C-1) | 3-(Arylazo)indolizine | Good | [7] |

Cycloaddition Reactions

The indolizine ring system participates in several types of cycloaddition reactions, providing access to more complex fused heterocyclic systems.

[3+2] Cycloaddition: This is a cornerstone of indolizine synthesis, often involving the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes.[7][11] This reaction is a highly efficient method for constructing the indolizine core with various substituents. The reaction proceeds via an in-situ generation of the pyridinium ylide from the corresponding pyridinium salt in the presence of a base.[11]

[8+2] Cycloaddition: Indolizines can act as an 8π component in [8+2] cycloaddition reactions with dienophiles such as acetylenes, leading to the formation of cycl[3.2.2]azine derivatives.[6] These reactions often require a catalyst or an oxidant for the subsequent dehydrogenation of the initial cycloadduct to the aromatic cyclazine.[6]

Experimental Protocol: General Procedure for [3+2] Cycloaddition for Indolizine Synthesis [11]

-

Preparation of Pyridinium Salt: N-alkylation of a substituted pyridine with a phenacyl bromide or an alkyl bromoacetate is carried out in acetone under mild conditions to yield the corresponding N-alkyl-pyridinium salt.

-

In-situ Ylide Generation and Cycloaddition: The pyridinium salt (1.0 mmol), an acetylenic dipolarophile (1.2 mmol), and potassium carbonate (1.5 mmol) are stirred in a suitable solvent (e.g., DMF) at room temperature.

-

Work-up and Purification: The reaction mixture is monitored by TLC. Upon completion, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Diagram: [3+2] Cycloaddition for Indolizine Synthesis

Caption: Workflow for the synthesis of functionalized indolizines via [3+2] cycloaddition.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the indolizine ring, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for various cross-coupling reactions on the indolizine core.

-

Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl and vinyl substituents by coupling haloindolizines with boronic acids. For instance, 8-triflyl indolizines can undergo Suzuki-Miyaura coupling to introduce various aryl groups at the C-8 position.[12]

-

Sonogashira Coupling: This reaction involves the coupling of haloindolizines with terminal alkynes, providing access to alkynyl-substituted indolizines.

-

Heck Coupling: The Heck reaction allows for the vinylation of haloindolizines.

-

Cross-Coupling/Cycloisomerization Cascade: An efficient palladium-catalyzed cross-coupling of 3-(2-pyridyl) propargyl carbonates with organoboronic acids, followed by cycloisomerization, provides a direct route to 1,3-disubstituted indolizines.[13]

Copper-Catalyzed Reactions: Copper catalysts are also employed in indolizine synthesis and functionalization, such as in the cycloisomerization of 2-pyridyl-substituted propargylic acetates to yield C-1 oxygenated indolizines.[14]

Experimental Protocol: Palladium-Catalyzed Cross-Coupling/Cycloisomerization [13]

-

Reaction Setup: To a sealed tube are added 3-(2-pyridyl) propargyl carbonate (0.2 mmol), organoboronic acid (0.3 mmol), Pd(PPh₃)₄ (5 mol %), and a suitable base (e.g., K₂CO₃, 0.4 mmol) in a solvent such as toluene (2 mL).

-

Reaction Execution: The tube is sealed and the mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 h).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 1,3-disubstituted indolizine.

Table 2: Selected Metal-Catalyzed Cross-Coupling Reactions for Indolizine Synthesis and Functionalization

| Reaction Name | Catalyst | Reactants | Product | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 8-Triflylindolizine, Arylboronic acid | 8-Arylindolizine | 42-88 | [12] |

| Cross-Coupling/Cycloisomerization | Pd(PPh₃)₄ | 3-(2-Pyridyl) propargyl carbonate, Organoboronic acid | 1,3-Disubstituted indolizine | Good to Excellent | [13] |

| Cycloisomerization | Cu(I) catalyst | 2-Pyridyl-substituted propargylic acetate | C-1 Oxygenated indolizine | Good | [14] |

| C-H/S-H Cross-Coupling | Transition-metal-free | Indolizine, Thiol | Indolizine thioether | Good to Excellent | [15] |

Oxidation and Reduction Reactions

Oxidation: The indolizine ring can undergo oxidation, and the outcome is often dependent on the reaction conditions and the substitution pattern of the indolizine. Photooxygenation of indolizine derivatives can proceed via different mechanisms, leading to various oxygenated products.[16] For instance, the photooxygenation of some 1-acyl-2-phenylindolizines proceeds via a singlet oxygen mechanism.[16]

Reduction: Catalytic hydrogenation of indolizines can lead to the saturation of one or both rings, yielding dihydro-, tetrahydro-, or octahydroindolizines (indolizidines). The specific product depends on the catalyst, solvent, and reaction conditions.

Diagram: Reactivity Map of the Indolizine Ring

Caption: Overview of the major chemical transformations of the indolizine ring.

Applications in Drug Development

The diverse reactivity of the indolizine ring allows for the synthesis of a wide array of derivatives with significant biological activities.[1] Indolizine-containing compounds have shown promise as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[2] The ability to functionalize the indolizine core at various positions through the reactions described above is crucial for structure-activity relationship (SAR) studies in drug discovery programs. For instance, physostigmine, an indolizidine alkaloid, is a cholinesterase inhibitor used in the treatment of glaucoma and anticholinergic toxicity.[17]

Conclusion

The indolizine ring possesses a fascinating and synthetically valuable reactivity profile. Its susceptibility to electrophilic attack on the five-membered ring, participation in cycloaddition reactions, and amenability to metal-catalyzed functionalization make it a versatile scaffold for the construction of complex molecules. The detailed methodologies and summarized data presented in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis and application of indolizine derivatives, particularly in the fields of medicinal chemistry and materials science. Further exploration of the chemical space around the indolizine nucleus is poised to uncover novel compounds with potent biological activities and unique photophysical properties.

References

- 1. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. soc.chim.it [soc.chim.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. jbclinpharm.org [jbclinpharm.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. jbclinpharm.org [jbclinpharm.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 13. Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Indolizine synthesis [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 3-Indolizinecarboxamide Libraries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 3-indolizinecarboxamide libraries, a promising class of compounds with potential therapeutic applications. The focus of these notes is on the identification of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.

Introduction to 3-Indolizinecarboxamides and IRAK4

The this compound scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Recent interest has focused on the potential of these compounds to modulate kinase activity. One such kinase of significant interest is IRAK4, a serine/threonine kinase that plays a crucial role in the innate immune response. IRAK4 is a central component of the signaling cascade initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon activation, IRAK4 phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling pathway is implicated in a range of inflammatory and autoimmune diseases, as well as certain types of cancer. Therefore, the identification of potent and selective IRAK4 inhibitors from this compound libraries represents a promising therapeutic strategy.

High-Throughput Screening Strategy

A typical HTS campaign for identifying this compound-based IRAK4 inhibitors involves several stages, from initial library screening to hit confirmation and characterization. The overall workflow is designed to efficiently screen large numbers of compounds and identify those with the desired biological activity.

Caption: High-throughput screening workflow for this compound libraries.

IRAK4 Signaling Pathway

Understanding the IRAK4 signaling pathway is crucial for interpreting screening results and for designing follow-up experiments. The diagram below illustrates the key components of this pathway.

Caption: Simplified IRAK4 signaling pathway upon TLR/IL-1R activation.

Quantitative Data Summary

While specific high-throughput screening data for a comprehensive this compound library against IRAK4 is not publicly available within the searched resources, the following table provides a representative structure for presenting such data. Data from HTS campaigns are typically presented with compound identifiers, structural information, and the measured biological activity, such as percentage inhibition or IC50 values.

| Compound ID | Structure | % Inhibition @ 10 µM | IC50 (µM) |

| INDZ-001 | [Structure of INDZ-001] | 95.2 | 0.15 |

| INDZ-002 | [Structure of INDZ-002] | 88.7 | 0.89 |

| INDZ-003 | [Structure of INDZ-003] | 45.1 | > 10 |

| INDZ-004 | [Structure of INDZ-004] | 99.8 | 0.05 |

| ... | ... | ... | ... |

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for key experiments in an HTS campaign for IRAK4 inhibitors are provided below.

Protocol 1: IRAK4 Kinase Activity Assay (LANCE Ultra TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring IRAK4 kinase activity.

Materials:

-

Recombinant human IRAK4 enzyme

-

ULight™-labeled peptide substrate

-

Europium-labeled anti-phospho-substrate antibody

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound library compounds dissolved in DMSO

-

Low-volume 384-well assay plates

-

TR-FRET-compatible plate reader

Procedure:

-

Compound Plating: Dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the assay plate wells. For dose-response experiments, prepare serial dilutions of the compounds.

-

Enzyme and Substrate Preparation: Prepare a solution of IRAK4 enzyme and ULight™-peptide substrate in assay buffer.

-

Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate mix to each well of the assay plate.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for IRAK4.

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Prepare a solution of the Europium-labeled anti-phospho-substrate antibody in detection buffer. Add 10 µL of the detection mix to each well to stop the reaction.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm. Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

Protocol 2: Cell-Based IRAK4 Inhibition Assay (NF-κB Reporter Assay)

This protocol describes a cell-based assay to measure the inhibition of IRAK4-mediated NF-κB activation.

Materials:

-

HEK293 cells stably expressing a TLR (e.g., TLR4/MD2/CD14) and an NF-κB-driven reporter gene (e.g., luciferase or GFP).

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TLR ligand (e.g., Lipopolysaccharide - LPS)

-

This compound library compounds dissolved in DMSO

-

384-well clear-bottom white assay plates

-

Luciferase assay reagent (if using a luciferase reporter)

-

Luminometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the reporter cells into 384-well plates at an appropriate density (e.g., 10,000 cells/well) and allow them to attach overnight.

-

Compound Addition: Add the library compounds to the cells at the desired final concentration.

-

Pre-incubation: Incubate the cells with the compounds for 1 hour at 37°C.

-

Cell Stimulation: Add the TLR ligand (e.g., LPS at 100 ng/mL) to the wells to stimulate the IRAK4 pathway. Include wells with no ligand as a negative control.

-

Incubation: Incubate the plates for 6-8 hours at 37°C to allow for reporter gene expression.

-

Signal Detection:

-

For Luciferase Reporter: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

For GFP Reporter: Measure the GFP fluorescence using a fluorescence plate reader.

-

-

Data Analysis: Normalize the reporter signal to the stimulated and unstimulated controls to determine the percentage of inhibition for each compound.

Conclusion

The protocols and strategies outlined in these application notes provide a robust framework for the high-throughput screening of this compound libraries to identify novel IRAK4 inhibitors. The combination of biochemical and cell-based assays is essential for identifying potent and cell-permeable compounds. Subsequent hit-to-lead optimization efforts can then focus on improving the potency, selectivity, and pharmacokinetic properties of the identified hits to develop new therapeutic agents for inflammatory diseases and cancer.

Application Notes and Protocols for 3-Indolizinecarboxamide as a Potential Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals